![molecular formula C18H13N B14683541 2-Phenyl-5H-indeno[1,2-b]pyridine CAS No. 33777-97-8](/img/structure/B14683541.png)
2-Phenyl-5H-indeno[1,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5H-indeno[1,2-b]pyridine is a heterocyclic compound with the molecular formula C18H11N It is a derivative of indeno[1,2-b]pyridine, characterized by the presence of a phenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5H-indeno[1,2-b]pyridine typically involves multi-step reactions. One common method is the reaction of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in the presence of alcoholic potassium hydroxide. This reaction proceeds through a Knoevenagel condensation followed by Michael addition . Another method involves the use of Hantzsch 1,4-dihydropyridines as intermediates, which are oxidized to form the desired pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
2-Phenyl-5H-indeno[1,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Phenyl-5H-indeno[1,2-b]pyridin-5-one.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: 2-Phenyl-5H-indeno[1,2-b]pyridin-5-one.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Phenyl-5H-indeno[1,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been evaluated for its antimicrobial and antioxidant activities.
Industry: Used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Phenyl-5H-indeno[1,2-b]pyridine involves its interaction with various molecular targets. The rigid planar structure of the compound allows it to intercalate into DNA and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair . This interaction can lead to cell growth arrest and cell death, making it a potential candidate for anticancer and antimicrobial therapies.
類似化合物との比較
Similar Compounds
5H-Indeno[1,2-b]pyridine: The parent compound without the phenyl group.
2-Methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine: A derivative with a methyl and aryl group substitution.
2-Phenyl-5H-indeno[1,2-b]pyridin-5-one: An oxidized form of the compound.
Uniqueness
2-Phenyl-5H-indeno[1,2-b]pyridine is unique due to its phenyl substitution at the 2-position, which enhances its chemical reactivity and potential biological activity. The presence of the phenyl group also contributes to its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
33777-97-8 |
|---|---|
分子式 |
C18H13N |
分子量 |
243.3 g/mol |
IUPAC名 |
2-phenyl-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C18H13N/c1-2-6-13(7-3-1)17-11-10-15-12-14-8-4-5-9-16(14)18(15)19-17/h1-11H,12H2 |
InChIキー |
WJSSJWJAOMQSAN-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C3=CC=CC=C31)N=C(C=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


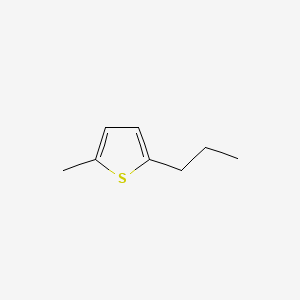
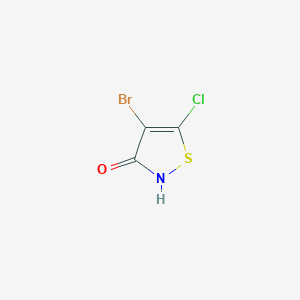

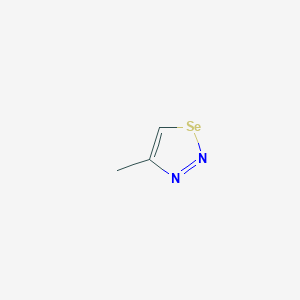
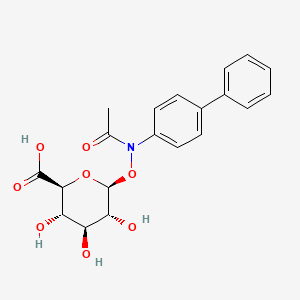
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
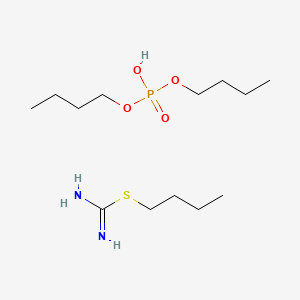
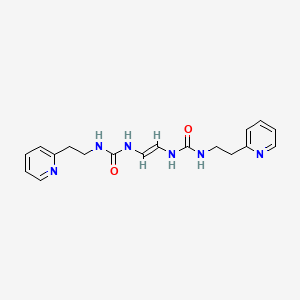
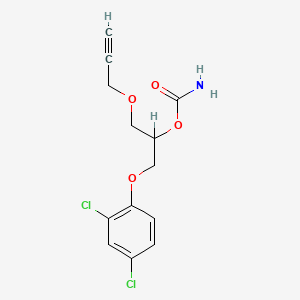
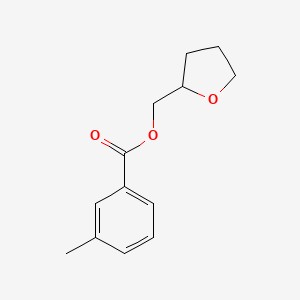
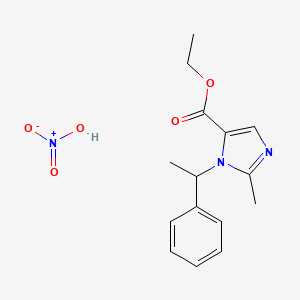
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
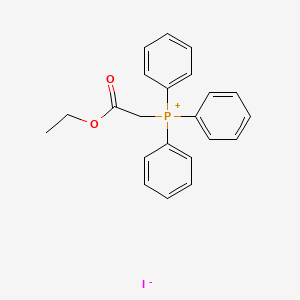
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
